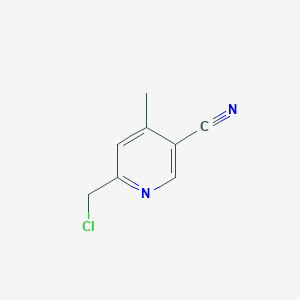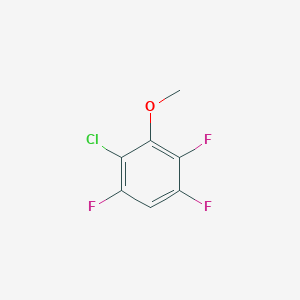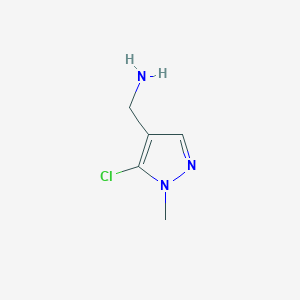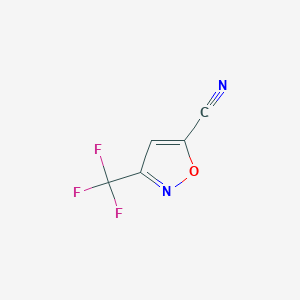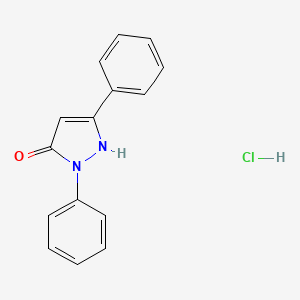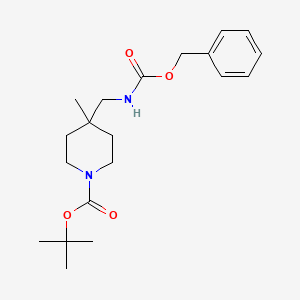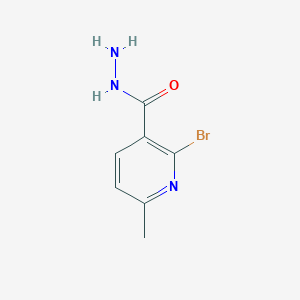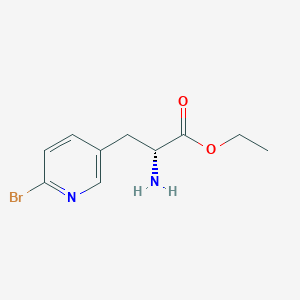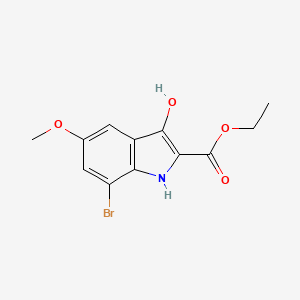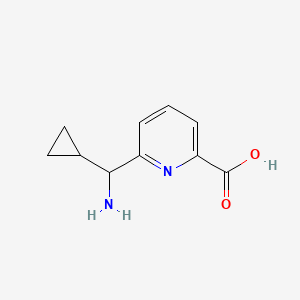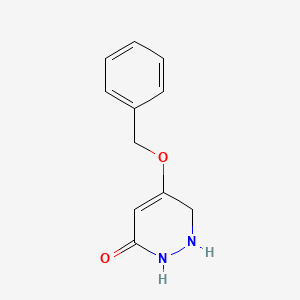
5-(Benzyloxy)-1,6-dihydropyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Benzyloxy)-1,6-dihydropyridazin-3(2H)-one: is an organic compound that belongs to the class of pyridazinones. This compound is characterized by a benzyloxy group attached to the 5th position of a 1,6-dihydropyridazin-3(2H)-one core structure. Pyridazinones are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-1,6-dihydropyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions. For instance, the hydroxyl group on the pyridazinone can be reacted with benzyl bromide in the presence of a base like potassium carbonate to form the benzyloxy derivative.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinone derivatives.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 5-(Benzyloxy)-1,6-dihydropyridazin-3(2H)-one is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it a valuable building block in organic synthesis.
Biology and Medicine: This compound is explored for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility in chemical reactions makes it a useful component in various industrial applications.
作用機序
The mechanism of action of 5-(Benzyloxy)-1,6-dihydropyridazin-3(2H)-one depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. For instance, it could inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The benzyloxy group may enhance its binding affinity to certain molecular targets, contributing to its biological activity.
類似化合物との比較
5-(Methoxy)-1,6-dihydropyridazin-3(2H)-one: Similar structure but with a methoxy group instead of a benzyloxy group.
5-(Ethoxy)-1,6-dihydropyridazin-3(2H)-one: Similar structure but with an ethoxy group.
5-(Phenoxy)-1,6-dihydropyridazin-3(2H)-one: Similar structure but with a phenoxy group.
Uniqueness: 5-(Benzyloxy)-1,6-dihydropyridazin-3(2H)-one is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. The benzyloxy group may provide enhanced stability and lipophilicity compared to other similar compounds, potentially leading to improved pharmacokinetic properties.
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
4-phenylmethoxy-2,3-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H12N2O2/c14-11-6-10(7-12-13-11)15-8-9-4-2-1-3-5-9/h1-6,12H,7-8H2,(H,13,14) |
InChIキー |
XRLNLAGYTGXWII-UHFFFAOYSA-N |
正規SMILES |
C1C(=CC(=O)NN1)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


